10,11-Dihydrodibenzo[b,f][1,4]oxazepine

Catalog No.
S596230
CAS No.
2244-60-2
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10,11-Dihydrodibenzo[b,f][1,4]oxazepine

CAS Number

2244-60-2

Product Name

10,11-Dihydrodibenzo[b,f][1,4]oxazepine

IUPAC Name

5,6-dihydrobenzo[b][1,4]benzoxazepine

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2

InChI Key

YUFONPPSLOZSAT-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2OC3=CC=CC=C3N1

Synonyms

10,11-dihydrodibenzo(b,f)(1,4)oxazepine

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C3N1

As a Substrate for Metabolic Studies

10,11-Dihydrodibenzo[b,f][1,4]oxazepine (sometimes referred to as DBO) has been used as a substrate in studies investigating the metabolism of xenobiotics (foreign chemicals) in the body. Researchers have employed DBO to understand the mechanisms by which the liver, specifically cytochrome P450 enzymes, metabolize this type of molecule. One study, for instance, utilized DBO to investigate the "NIH shift," a specific rearrangement observed during the hydroxylation process of certain aromatic compounds by these enzymes [].

10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a bicyclic compound characterized by its unique oxazepine structure, which consists of a seven-membered ring containing one nitrogen and one oxygen atom, fused to two benzene rings. This compound is part of a larger class of dibenzo-oxazepines that have garnered attention for their diverse biological activities and potential therapeutic applications. The chemical formula for 10,11-dihydrodibenzo[b,f][1,4]oxazepine is C13H11NOC_{13}H_{11}NO, and it is noted for its structural complexity and reactivity due to the presence of multiple functional groups.

Typical of cyclic imines. Notably, it can undergo asymmetric alkynylation when treated with chiral phosphoric acid and silver(I) catalysts, leading to the formation of enantioenriched products . Additionally, hydrogenolysis reactions can convert derivatives of this compound into other functionalized oxazepines . The reactivity of this compound enables it to serve as a precursor in the synthesis of numerous derivatives with enhanced pharmacological properties.

Research indicates that dibenzo[b,f][1,4]oxazepines exhibit significant biological activities, particularly in modulating neurotransmitter receptors. These compounds have been investigated for their interaction with histamine receptors (H1 and H4) and serotonin receptors (5-HT2A), suggesting potential applications in treating conditions like allergies and anxiety disorders . The pharmacological profile of 10,11-dihydrodibenzo[b,f][1,4]oxazepine reveals its ability to act as both an agonist and antagonist depending on the specific receptor context.

The synthesis of 10,11-dihydrodibenzo[b,f][1,4]oxazepine can be achieved through several methods:

  • Cyclization Reactions: Typically involve the condensation of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
  • Alkynylation: Asymmetric alkynylation techniques have been developed using chiral catalysts to produce enantioselective derivatives .
  • Hydrogenolysis: This method can be employed to reduce certain dibenzo[b,f][1,4]oxazepine derivatives into 10,11-dihydrodibenzo[b,f][1,4]oxazepine .

These methods highlight the versatility in synthesizing this compound and its derivatives.

10,11-Dihydrodibenzo[b,f][1,4]oxazepine has potential applications in various fields:

  • Pharmaceutical Development: Its interaction with neurotransmitter receptors makes it a candidate for developing new medications for psychiatric disorders.
  • Chemical Research: Its unique structure allows it to serve as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Material Science: Investigations into its properties may lead to applications in polymer chemistry or as a precursor for novel materials.

Studies on 10,11-dihydrodibenzo[b,f][1,4]oxazepine have focused on its interactions with various biological targets. Notably, research has shown that modifications in its chemical structure can significantly alter its binding affinity and selectivity towards different receptors. For instance, variations in substitution patterns on the dibenzo structure influence its pharmacological profile at histamine receptors . These insights are crucial for optimizing the compound's therapeutic efficacy.

Several compounds share structural similarities with 10,11-dihydrodibenzo[b,f][1,4]oxazepine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
Dibenzo[b,e]oxepineDibenzo fused oxepineDifferent ring configuration; distinct pharmacology
Dibenzo[c,e]oxazepineDibenzo fused oxazepineExhibits different receptor affinities
10-Hydroxy-10H-dibenz[b,f][1,4]oxazepineHydroxylated derivativeEnhanced solubility; varied biological activity
BenzodiazepinesBenzene fused diazepinesPrimarily act on GABA receptors; different therapeutic uses

The unique bicyclic structure of 10,11-dihydrodibenzo[b,f][1,4]oxazepine differentiates it from other similar compounds by offering distinct receptor interactions and potential pharmacological profiles. Its ability to modulate multiple neurotransmitter systems makes it particularly interesting for further research and development.

XLogP3

3

Dates

Modify: 2023-08-15

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